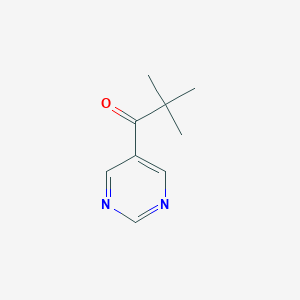

2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de SQ-34676 implica varios pasos. La reacción regioselectiva del ciclopentadieno con éter clorometilbencílico en presencia de un catalizador quiral, seguida de hidroxilación, produce un derivado de ciclopenten-1-ol. Este intermedio se epoxi, protege y condensa con 6-O-bencilguanina para formar un derivado de guanina. Los pasos posteriores de protección, oxidación y formación de metileno conducen al producto final .

Métodos de Producción Industrial

La producción industrial de SQ-34676 sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. El proceso implica un control cuidadoso de las condiciones de reacción para asegurar un alto rendimiento y pureza. El uso de técnicas avanzadas de purificación, como la cromatografía líquida de alto rendimiento, es común para lograr la calidad de producto deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones

SQ-34676 se somete a diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para su síntesis y modificación.

Reactivos y Condiciones Comunes

Oxidación: Período de Dess-Martin o ácido metilfosfónico en diclorometano.

Reducción: Complejo de zinc/tetracloruro de titanio en tetrahidrofurano/diclorometano.

Sustitución: Bromuro de bencilo e hidruro de sodio en dimetilformamida.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios intermedios protegidos y no protegidos que son cruciales para la síntesis final de SQ-34676 .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing pyrimidine rings exhibit antimicrobial properties. For instance, derivatives of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one have been synthesized and tested for their efficacy against various bacterial strains. Studies have shown that modifications to the pyrimidine structure can enhance antimicrobial activity, making these compounds promising candidates for developing new antibiotics .

Anticancer Properties

Pyrimidine derivatives are also known for their anticancer activities. The compound has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies suggest that this compound can induce apoptosis in specific cancer cell lines, which may be attributed to its ability to interfere with cellular signaling pathways involved in cell growth and survival .

Organic Synthesis

Building Block in Synthesis

The compound serves as a versatile building block in organic synthesis. Its structure allows for various functional group modifications, making it suitable for creating complex molecules used in pharmaceuticals and agrochemicals. Researchers have successfully employed it in multi-step synthesis processes to produce more complex pyrimidine derivatives with enhanced biological activities .

Catalytic Applications

In synthetic organic chemistry, this compound has been utilized as a catalyst or co-catalyst in reactions such as cross-coupling and condensation reactions. Its ability to stabilize transition states has been demonstrated to improve reaction yields and selectivity.

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with specific properties. For instance, its inclusion can enhance thermal stability and mechanical strength of polymers, making it valuable in applications ranging from coatings to structural materials .

Nanomaterials

Recent studies have investigated the use of this compound in the synthesis of nanomaterials. Its unique chemical properties allow it to act as a stabilizing agent for nanoparticles, which can be utilized in various applications including drug delivery systems and sensors .

Case Studies

Mecanismo De Acción

SQ-34676 ejerce sus efectos inhibiendo la enzima transcriptasa inversa del virus de la hepatitis B. Se incorpora al ADN viral, lo que lleva a la terminación de la cadena y evita la replicación viral posterior. Además, inhibe la demetilasa 5B específica de lisina, que juega un papel en la supresión tumoral y la resistencia a los fármacos en ciertos cánceres .

Comparación Con Compuestos Similares

Compuestos Similares

- Penciclovir

- Ganciclovir

- Lobucavir

- Aciclovir

- Lamivudina

Singularidad

SQ-34676 es único por su alta potencia y selectividad contra el virus de la hepatitis B. Tiene una mayor barrera genética a la resistencia en comparación con otros análogos de nucleósidos, lo que lo convierte en una opción preferida para la terapia antiviral a largo plazo .

Actividad Biológica

2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyrimidine ring substituted with a propanone moiety. This unique structure contributes to its reactivity and biological activity.

Molecular Formula : CHNO

Molecular Weight : 176.22 g/mol

The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been reported to modulate enzyme activities and receptor functions, leading to various cellular responses:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Binding : It has potential interactions with receptors that regulate physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological properties:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Pseudomonas aeruginosa | 0.030 mg/mL |

Antiviral Properties

The compound is also being investigated for its antiviral potential. Preliminary studies suggest it may inhibit viral replication in vitro, although further research is needed to confirm these findings.

Anticancer Potential

Research has indicated that this compound may exhibit cytotoxic effects on cancer cell lines. Notably, it has shown promise against A2780 ovarian cancer cells with an IC value of approximately 19.5 μM.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various pyrimidine derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against S. aureus and E. coli .

- Antiviral Screening : In a screening for antiviral activity against Hepatitis B virus (HBV), derivatives similar to this compound showed promising results in inhibiting viral replication .

- Cytotoxicity in Cancer Cells : A comparative study involving multiple pyrimidine derivatives highlighted the cytotoxic effects of this compound on A2780 cells, indicating its potential as an anticancer agent .

Propiedades

IUPAC Name |

2,2-dimethyl-1-pyrimidin-5-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-9(2,3)8(12)7-4-10-6-11-5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMMBUXEXIWEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545797 | |

| Record name | 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103686-53-9 | |

| Record name | 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.